molecular formula C5H6INO B14129053 2-Iodo-4,5-dimethyloxazole

2-Iodo-4,5-dimethyloxazole

Cat. No.: B14129053
M. Wt: 223.01 g/mol
InChI Key: YZWKLGUJODHWRR-UHFFFAOYSA-N
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Description

2-Iodo-4,5-dimethyloxazole is an organic compound belonging to the oxazole family It is characterized by the presence of an iodine atom at the second position and two methyl groups at the fourth and fifth positions on the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4,5-dimethyloxazole typically involves the iodination of 4,5-dimethyloxazole. One common method includes the reaction of 4,5-dimethyloxazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4,5-dimethyloxazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of 4,5-dimethyloxazole.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products

    Substitution: Formation of 2-substituted-4,5-dimethyloxazole derivatives.

    Oxidation: Formation of oxazole-2-carboxylic acids or oxazole-2-aldehydes.

    Reduction: Formation of 4,5-dimethyloxazole.

Scientific Research Applications

2-Iodo-4,5-dimethyloxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4,5-dimethyloxazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and the oxazole ring play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyloxazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Bromo-4,5-dimethyloxazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    2-Chloro-4,5-dimethyloxazole:

Uniqueness

2-Iodo-4,5-dimethyloxazole is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C5H6INO

Molecular Weight

223.01 g/mol

IUPAC Name

2-iodo-4,5-dimethyl-1,3-oxazole

InChI

InChI=1S/C5H6INO/c1-3-4(2)8-5(6)7-3/h1-2H3

InChI Key

YZWKLGUJODHWRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)I)C

Origin of Product

United States

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